2-Methyl-5H-dibenzazepine
Overview
Description
2-Methyl-5H-dibenzazepine, also known as this compound, is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-5H-dibenzo[b,f]azepine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure and Spectral Studies
The compounds 5-methyl-5H-dibenzo[b,f]azepine and its derivatives have been synthesized and characterized by spectral studies, confirmed by single crystal X-ray diffraction. These compounds exhibit specific crystal structures and conformations, providing insights into their molecular interactions and structural properties, which are significant for understanding their potential applications in various fields, including materials science and pharmaceutical research (Shankar et al., 2014).
Synthesis and Molecular Structure
Research has been conducted on the synthesis of various forms of dibenzo[b,f]azepine derivatives, such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide. These studies provide valuable information on the molecular and supramolecular structure of these compounds, which is crucial for their potential use in medicinal chemistry and drug development (Acosta Quintero et al., 2016).
Potential Therapeutic Applications
A series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates were synthesized and examined for their influence on vascular cognitive impairment (VCI). These compounds, acting as histone deacetylase inhibitors, have shown promising results in increasing cerebral blood flow and attenuating cognitive impairment, suggesting potential therapeutic applications for conditions such as dementia (Kaur et al., 2019).
Atropisomeric Properties
Research on the stereochemistry of N-acyl/N-sulfonyl 5H-dibenzo[b,d]azepin-7(6H)-ones has revealed significant atropisomeric properties. These properties are key for understanding the biological activity and potential pharmaceutical applications of these compounds (Namba et al., 2021).
Antimicrobial Activities
Mannich bases derived from 5H-dibenzo[b,f]azepine-5-Corboxamide have been synthesized and evaluated for their antimicrobial screening against both Gram-positive and Gram-negative pathogens. These studies highlight the potential of these compounds in developing new antimicrobial agents (Vyas, 2017).
Antioxidant Properties
Novel 5H-dibenz[b,f]azepine derivatives have been synthesized and their antioxidant properties evaluated in various in vitro model systems. These compounds showed significant antioxidant activities, indicating their potential use in therapeutic applications related to oxidative stress (Kumar & Naik, 2010).
Mechanism of Action
Target of Action
It is known that this compound is a tricyclic amine with a seven-membered ring, commonly known as iminostilbene . Iminostilbene is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Mode of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may interact with its targets to modulate neuronal activity and reduce the occurrence of seizures .
Biochemical Pathways
Given its role in the synthesis of anticonvulsant drugs, it may be involved in modulating the activity of ion channels or neurotransmitter systems in the brain .
Pharmacokinetics
Its solubility in ethyl acetate suggests that it may have good bioavailability .
Result of Action
As an intermediate in the synthesis of anticonvulsant drugs, it may contribute to the reduction of neuronal excitability and the prevention of seizures .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and efficacy .
Safety and Hazards
While specific safety and hazards information for 2-methyl-5H-dibenzo[b,f]azepine was not found, it’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition when handling similar compounds .
Future Directions
Properties
IUPAC Name |
3-methyl-11H-benzo[b][1]benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHZSHJGMSCTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500460 | |
Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70401-31-9 | |
Record name | 2-Methyl-5H-dibenzo[b,f]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5H-dibenz(b,f)azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 2-Methyl-5H-dibenz[b,f]azepine synthesized?
A1: 2-Methyl-5H-dibenz[b,f]azepine (2-MCBZ) was specifically synthesized to serve as an internal standard for chromatographic assays of the antiepileptic drug carbamazepine (CBZ) []. This means that 2-MCBZ is chemically similar to CBZ and can be used to improve the accuracy and reliability of measurements of CBZ levels in biological samples.
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